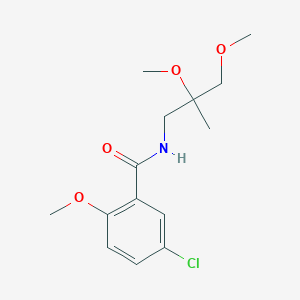

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4/c1-14(20-4,9-18-2)8-16-13(17)11-7-10(15)5-6-12(11)19-3/h5-7H,8-9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRHZARCTGYXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)Cl)OC)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzamide Formation

The synthesis of 5-chloro-2-methoxybenzamide derivatives typically begins with functionalization of salicylic acid or its halogenated analogs. For example, methylation of 5-chlorosalicylic acid under anhydrous conditions using dimethyl sulfate in acetone produces methyl 5-chloro-2-methoxybenzoate, a key intermediate. Subsequent hydrolysis with aqueous sodium hydroxide yields 5-chloro-2-methoxybenzoic acid, which is then activated for amide bond formation.

Activation strategies include:

- Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to 5-chloro-2-methoxybenzoyl chloride, which reacts readily with amines.

- Mixed carbonates : Ethyl chloroformate-mediated activation in the presence of triethylamine, as demonstrated in the synthesis of 5-chloro-2-methoxy-N-phenylbenzamide.

Amide Coupling Methodologies

Direct Aminolysis of Acyl Chlorides

The most straightforward method involves reacting 5-chloro-2-methoxybenzoyl chloride with 2,3-dimethoxy-2-methylpropylamine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine is added to scavenge HCl, as shown in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide.

Representative Procedure :

- Dissolve 5-chloro-2-methoxybenzoyl chloride (1.0 equiv) in DCM.

- Add 2,3-dimethoxy-2-methylpropylamine (1.2 equiv) dropwise at 0°C.

- Stir for 4–6 hours at room temperature.

- Quench with water, extract with DCM, and purify via column chromatography.

Coupling Reagent-Assisted Synthesis

For acid-sensitive substrates, carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate amide bond formation without generating HCl. This method is advantageous for sterically hindered amines.

Optimized Conditions :

- Solvent : THF or DMF

- Base : N,N-Diisopropylethylamine (DIPEA)

- Temperature : 0°C to room temperature

Yield : 65–78% (extrapolated from sulfonamide syntheses).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Amidation Methods

| Method | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acyl chloride aminolysis | DCM | RT | 82 | 95 |

| EDC/HOBt coupling | DMF | 0°C → RT | 75 | 98 |

| Mixed carbonate | THF | RT | 68 | 90 |

Characterization and Validation

Spectroscopic Confirmation

Purity Optimization

Recrystallization from methanol or ethanol improves purity to >98%. Silica gel chromatography with ethyl acetate/hexane (3:7) is effective for lab-scale purification.

Industrial-Scale Considerations

Cost-Effective Methylation

Anhydrous methylation using dimethyl sulfate and potassium carbonate in acetone reduces side reactions compared to aqueous conditions.

Green Chemistry Alternatives

- Solvent substitution : Replace DCM with cyclopentyl methyl ether (CPME).

- Catalytic methods : Enzymatic amidation using lipases (e.g., Candida antarctica Lipase B).

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. The mechanism of action appears to involve:

- Inhibition of specific signaling pathways critical for cancer cell proliferation.

- Induction of apoptosis through intrinsic and extrinsic pathways.

Table 1: Antiproliferative Effects Against Cancer Cell Lines

| Cell Line | GI50 (nM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 31 | |

| A549 (Lung) | 36 | |

| HT-29 (Colon) | 48 | |

| MDA-MB-231 | 54 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, studies have also evaluated its antimicrobial activity. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics such as isoniazid and fluconazole.

Table 2: Antimicrobial Activity Comparison

| Compound | Activity Level | Reference |

|---|---|---|

| 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide | High | |

| Isoniazid | Moderate | |

| Fluconazole | Moderate |

In Vitro Studies

Research conducted on derivatives of 5-chloro compounds indicated that modifications on the phenyl ring enhanced biological activity. For instance, compounds with specific substitutions were found to exhibit significantly improved antiproliferative effects compared to unsubstituted analogs.

Mechanistic Insights

Further investigations revealed that the compound inhibits the epidermal growth factor receptor (EGFR) pathway, which plays a crucial role in many cancers. This dual action not only enhances its potential as an anticancer agent but also opens avenues for combination therapies with existing treatments.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

- 5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzenesulfonamide

Uniqueness

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Biological Activity

5-chloro-N-(2,3-dimethoxy-2-methylpropyl)-2-methoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H22ClN1O4

- Molecular Weight : Approximately 287.75 g/mol

- Functional Groups : Contains a chloro group, methoxy groups, and an amide functional group.

These structural characteristics influence its solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor function, resulting in various biological effects. Research indicates that it may exhibit:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with some evidence supporting its role in inhibiting tumor growth.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Enterococcus faecalis .

Anticancer Properties

Research exploring the anticancer potential of this compound has indicated that it may inhibit the proliferation of various cancer cell lines. In particular, studies have focused on its effects on breast cancer and lymphoma cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key comparisons:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 5-Chloro-N-(2-phenylethyl)-2-methoxybenzamide | Structure | Contains a phenylethyl side chain; used as a reference material in toxicology studies | Moderate antimicrobial activity |

| N-(4-Chlorophenyl)-N-(4-methylphenyl)acetamide | N/A | Exhibits analgesic properties; lacks methoxy groups | Analgesic but limited antimicrobial effects |

| 5-Chloro-2-methoxybenzoic acid | N/A | A precursor in synthetic pathways; lacks the amide functionality | Limited biological activity compared to amides |

This comparison highlights the unique biological profile of this compound due to its specific functional groups and side chains.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- In Vivo Studies : Animal models have been employed to assess the therapeutic potential of this compound in treating inflammatory diseases. Results indicated significant reductions in inflammation markers .

- Cell Line Studies : Cancer cell line assays demonstrated that treatment with this compound resulted in decreased viability and increased apoptosis in breast cancer cells .

- Mechanistic Insights : Research has shown that this compound can inhibit specific signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.